4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine is a complex organic compound that features a morpholine ring attached to a piperidine ring, which is further substituted with a 5-methylpyrimidin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the 5-methylpyrimidin-2-yl group. The final step involves the formation of the morpholine ring and its attachment to the piperidine ring.
Formation of Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of 5-Methylpyrimidin-2-yl Group: This step involves the use of pyrimidine derivatives and appropriate reagents to introduce the 5-methyl group.
Formation of Morpholine Ring: The morpholine ring can be synthesized through cyclization reactions involving diethanolamine and appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted piperidine or morpholine derivatives.
Scientific Research Applications
4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Research: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Pharmaceutical Research: It is investigated for its potential as a drug candidate in preclinical studies.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, piperidinone, and substituted piperidines share structural similarities with 4-[1-(5-Methylpyrimidin-2-yl)piperidine-3-carbonyl]morpholine.
Morpholine Derivatives: Compounds like morpholine, N-substituted morpholines, and morpholinones are structurally related.
Uniqueness
This compound is unique due to the presence of both piperidine and morpholine rings, along with the 5-methylpyrimidin-2-yl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H22N4O2 |
---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
[1-(5-methylpyrimidin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H22N4O2/c1-12-9-16-15(17-10-12)19-4-2-3-13(11-19)14(20)18-5-7-21-8-6-18/h9-10,13H,2-8,11H2,1H3 |
InChI Key |
FEZAGGFTMZDKIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCCC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.